An In-depth Technical Guide to the Chemical Properties of Methyl Perfluoroamyl Ketone
An In-depth Technical Guide to the Chemical Properties of Methyl Perfluoroamyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl perfluoroamyl ketone, systematically known as 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one (CAS RN: 2708-07-8), is a highly fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of a perfluoroamyl group imparts unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity, which can profoundly influence the biological activity and pharmacokinetic profile of parent molecules.[2] This guide provides a comprehensive overview of the chemical properties of methyl perfluoroamyl ketone, including its synthesis, spectral characteristics, reactivity, and safety considerations, to support its application in research and drug development.
Introduction: The Strategic Value of Perfluorinated Ketones in Drug Discovery
The incorporation of fluorine and fluorinated alkyl groups into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] Perfluoroalkyl ketones, in particular, serve as versatile building blocks and key intermediates in the synthesis of complex fluorinated molecules.[3][4][5] The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the adjacent carbonyl group, making it a target for various chemical transformations.[2] Methyl perfluoroamyl ketone, with its extended perfluorinated chain, offers a unique combination of properties that are increasingly being explored in the development of novel therapeutics and advanced materials.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of methyl perfluoroamyl ketone is essential for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, the following table summarizes the known and predicted characteristics of this compound.
| Property | Value | Source(s) |
| Systematic Name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-one | [6] |
| Synonyms | Methyl Perfluoroamyl Ketone, Methyl Undecafluoroamyl Ketone | |
| CAS Number | 2708-07-8 | [1] |
| Molecular Formula | C₇H₃F₁₁O | [1] |
| Molecular Weight | 312.08 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colorless liquid | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | |
| Flash Point | Flammable liquid (specific value not available) |
Spectral Characterization: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl protons (CH₃) adjacent to the carbonyl group. The chemical shift of this peak would likely be in the downfield region (δ 2.0-3.0 ppm) due to the deshielding effect of the carbonyl and the electron-withdrawing perfluoroamyl group.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 190-210 ppm. The methyl carbon would appear at a higher field, while the fluorinated carbons would exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of methyl perfluoroamyl ketone would show multiple signals corresponding to the different fluorine environments in the perfluoroamyl chain, with characteristic chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of methyl perfluoroamyl ketone is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[7] Due to the strong electron-withdrawing effect of the perfluoroamyl group, this peak is anticipated to appear at a higher wavenumber (typically >1720 cm⁻¹) compared to non-fluorinated ketones. Other characteristic peaks would include C-H stretching and bending vibrations from the methyl group and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[8] For methyl perfluoroamyl ketone, the molecular ion peak [M]⁺ would be observed at m/z 312. Common fragmentation pathways for ketones include α-cleavage, leading to the loss of the methyl or the perfluoroamyl group.[9][10] The fragmentation pattern would be characterized by the presence of ions corresponding to [CH₃CO]⁺ and [C₅F₁₁]⁺, as well as other fragments resulting from the cleavage of the perfluoroalkyl chain.[9][10]
Synthesis and Reactivity
Synthetic Approaches
Several general methods for the synthesis of perfluoroalkyl ketones can be adapted for the preparation of methyl perfluoroamyl ketone.
-
From Perfluoroacyl Derivatives: One common approach involves the reaction of a perfluoroacyl derivative with a methyl organometallic reagent. For instance, the addition of methylmagnesium bromide or methyllithium to perfluorohexanoyl chloride or a perfluorohexanoic acid ester would yield the desired ketone.
-
Oxidation of Secondary Alcohols: The corresponding secondary alcohol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol, can be oxidized using standard oxidizing agents like chromic acid or pyridinium chlorochromate (PCC) to produce methyl perfluoroamyl ketone.[11]
-
Reaction of Perfluoroacyl Acetones: A simple method for preparing methyl perfluoroalkyl ketones involves the treatment of perfluoroacyl acetones with concentrated sulfuric acid, followed by heating and distillation of the product.
Experimental Protocol: Synthesis via Addition of a Grignard Reagent to a Weinreb Amide
This protocol is a general representation and may require optimization.
-
Preparation of the Weinreb Amide: React perfluorohexanoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane at 0 °C to room temperature.
-
Grignard Reaction: To a solution of the purified N-methoxy-N-methyl-perfluorohexanamide in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methylmagnesium bromide in diethyl ether dropwise.
-
Quenching and Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Caption: General workflow for the synthesis of Methyl Perfluoroamyl Ketone.
Chemical Reactivity
The reactivity of methyl perfluoroamyl ketone is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the potent electron-withdrawing effect of the perfluoroamyl group.
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Nucleophilic Addition: The ketone readily undergoes nucleophilic addition reactions at the carbonyl group.[12] Reagents such as Grignard reagents, organolithium compounds, and hydrides (e.g., sodium borohydride) will add to the carbonyl to form the corresponding tertiary or secondary alcohols.[13]
-
Enolate Chemistry: The acidity of the α-protons on the methyl group is increased due to the adjacent electron-withdrawing groups, facilitating the formation of an enolate under basic conditions. This enolate can then participate in various reactions, such as aldol condensations and alkylations.
-
Wittig and Related Reactions: The carbonyl group can be converted to an alkene via reactions like the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Peterson olefination.
Caption: Key reactivity pathways of Methyl Perfluoroamyl Ketone.
Safety and Handling
Methyl perfluoroamyl ketone is classified as a flammable liquid and is known to cause skin, eye, and respiratory irritation.[14] Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15] Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[16]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[14] Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) in case of a fire.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Development and Research
The unique properties of the perfluoroamyl group make methyl perfluoroamyl ketone a valuable building block in medicinal chemistry.
-
Enzyme Inhibitors: The electrophilic carbonyl group can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., serine or cysteine) in the active sites of enzymes.[2] This makes perfluoroalkyl ketones attractive scaffolds for the design of enzyme inhibitors.
-
Bioisosteric Replacement: The perfluoroalkyl group can serve as a bioisostere for other chemical groups, helping to improve the metabolic stability and pharmacokinetic properties of a drug candidate.
-
Molecular Probes: The fluorine atoms can be used as reporters in ¹⁹F NMR studies to investigate drug-target interactions and conformational changes.
Conclusion
Methyl perfluoroamyl ketone is a fluorinated building block with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique reactivity, driven by the strong electron-withdrawing perfluoroamyl group, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. Further research into the specific applications and biological activities of derivatives of methyl perfluoroamyl ketone is warranted to fully exploit its potential.
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